1-(3-aminooxetan-3-yl)ethan-1-ol
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Overview
Description
1-(3-aminooxetan-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminooxetan-3-yl)ethan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the amino group. One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. The amino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-aminooxetan-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may yield primary amines .
Scientific Research Applications
1-(3-aminooxetan-3-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-aminooxetan-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a reactive intermediate, participating in various biochemical pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
1-(3-aminooxetan-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
3-aminooxetane: Lacks the ethan-1-ol group, making it less versatile in certain chemical reactions.
3-oxetanemethanol: Lacks the amino group, limiting its applications in biological systems.
The presence of both the oxetane ring and the amino group in this compound makes it unique and valuable for a wide range of applications .
Properties
CAS No. |
2751610-75-8 |
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Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
1-(3-aminooxetan-3-yl)ethanol |
InChI |
InChI=1S/C5H11NO2/c1-4(7)5(6)2-8-3-5/h4,7H,2-3,6H2,1H3 |
InChI Key |
XNLRHJWZAOTUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(COC1)N)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.